LY382884

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY382884 是一种选择性且有效的 GluR5 卡因酸受体拮抗剂。 该化合物因其在阻断苔藓纤维突触中长期增强(LTP)诱导中的作用而得到广泛研究,这对于理解突触可塑性和记忆形成至关重要 . This compound 已显示出抗焦虑活性,使其成为神经科学研究中宝贵的工具 .

准备方法

LY382884 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰反应条件通常涉及使用强碱和有机溶剂来促进所需产物的形成 .

化学反应分析

LY382884 经历各种化学反应,包括:

氧化: 该化合物可在特定条件下被氧化形成氧化衍生物。

还原: 可以进行还原反应来修饰分子上的官能团。

取代: This compound 可以进行取代反应,尤其是在羧苯甲基上,形成不同的衍生物。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种有机溶剂. 这些反应形成的主要产物取决于所用条件和试剂的具体情况。

科学研究应用

Neuroscience

- Synaptic Plasticity : LY382884 is extensively used to study the role of kainate receptors in synaptic plasticity. It has been shown to block LTP in mossy fiber synapses, which is critical for understanding learning and memory processes .

- Anxiety Disorders : Research indicates that this compound may have anxiolytic effects. In studies involving genetically modified mice, the compound significantly reduced startle responses and increased prepulse inhibition (PPI), suggesting potential therapeutic applications for anxiety disorders .

- Neurotransmitter Release : The compound is utilized to investigate the mechanisms of neurotransmitter release and synaptic transmission. It helps elucidate how kainate receptors modulate excitatory neurotransmission in various brain regions .

Pharmacology

This compound serves as a valuable tool in pharmacological research for developing new treatments targeting kainate receptors. Its specificity for GluR5 makes it an ideal candidate for exploring the pharmacodynamics of receptor interactions and their implications for drug development .

Drug Development

The compound acts as a lead molecule for designing new drugs aimed at modulating kainate receptor activity. Its selectivity and potency make it a promising candidate for further pharmacological exploration in treating neurological conditions associated with glutamate dysregulation .

Study 1: Effects on Synaptic Transmission

In a study examining the effects of this compound on neonatal hippocampal neurons, researchers found that the compound significantly increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without affecting their amplitude. This effect was absent in genetically modified mice lacking GluR5, confirming the specificity of this compound's action on kainate receptors .

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| sEPSC Frequency | 100% | 261% | p < 0.01 |

| sEPSC Amplitude | 100% | 94% | p = 0.24 |

Study 2: Anxiolytic Effects

Another investigation assessed the anxiolytic potential of this compound using an elevated plus maze (EPM) test in mice. Mice treated with this compound spent significantly less time in open arms compared to controls, indicating reduced anxiety-like behavior .

| Treatment Group | Time in Open Arms (seconds) | Statistical Significance |

|---|---|---|

| Vehicle Control | X seconds | - |

| This compound | Y seconds | p < 0.05 |

作用机制

LY382884 通过选择性拮抗 GluR5 卡因酸受体发挥其作用。 这种抑制阻止了 NMDA 受体非依赖性长期增强 (LTP) 的诱导,这对突触可塑性至关重要 . This compound 的分子靶标包括卡因酸受体的 GluR5 亚基,所涉及的途径主要与突触传递和可塑性有关 .

相似化合物的比较

LY382884 在其对 GluR5 卡因酸受体的高选择性和效力方面是独特的。类似的化合物包括:

生物活性

LY382884 is a selective antagonist for the kainate subtype of glutamate receptors, specifically targeting the GluK1 (formerly GluR5) subunit. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders such as schizophrenia. Below, we explore the biological activity of this compound, highlighting its effects in various experimental models and its implications for synaptic plasticity and neuropharmacology.

This compound selectively inhibits kainate receptors, which are ionotropic glutamate receptors involved in excitatory neurotransmission and synaptic plasticity. The inhibition of these receptors by this compound has been shown to affect several key physiological processes:

- Reduction of Calcium Influx : In presynaptic terminals, this compound significantly reduces calcium entry, which is crucial for neurotransmitter release and synaptic transmission. For instance, at a concentration of 10 μM, it decreased calcium influx by approximately 30% .

- Long-Term Potentiation (LTP) : Studies indicate that this compound can block the induction of LTP at hippocampal mossy fiber synapses. This effect is notable as LTP is a fundamental mechanism underlying learning and memory .

Behavioral Studies and Case Studies

Research involving mutant mouse models has provided insights into the behavioral effects of this compound:

- Prepulse Inhibition (PPI) : In NR1 neo/neo mice, which exhibit heightened sensitivity to kainate receptor activation, administration of this compound normalized exaggerated startle responses and enhanced PPI . This suggests a potential role for this compound in mitigating symptoms associated with schizophrenia.

- Locomotor Activity : The compound reduced hyperactivity in mutant mice without affecting wild-type controls. This differential effect highlights its potential utility in treating hyperactivity related to psychiatric disorders .

Table 1: Summary of Behavioral Effects of this compound

| Study Reference | Model Type | Key Findings |

|---|---|---|

| Duncan et al. (2010) | NR1 neo/neo mice | Normalized startle response; increased PPI |

| Barton et al. (2003) | Various models | No rotarod deficits; low behavioral toxicity |

| Bortolotto et al. (1999) | Hippocampal slices | Blocked LTP induction |

Electrophysiological Effects

Electrophysiological studies have elucidated the role of this compound in synaptic transmission:

- Synaptic Facilitation : Initial studies indicated that this compound could influence NMDA receptor-independent mossy fiber LTP, although subsequent reports have shown conflicting results regarding its effectiveness in facilitating synaptic transmission .

- Calcium Dynamics : The compound's ability to depress presynaptic short-term facilitation underscores its role in modulating calcium transients during action potentials .

Potential Therapeutic Applications

Given its unique pharmacological profile, this compound may represent a novel class of antipsychotic agents. Its ability to selectively target kainate receptors offers a new avenue for treatment strategies aimed at conditions characterized by glutamatergic dysregulation.

Table 2: Potential Therapeutic Applications of this compound

| Condition | Mechanism | Evidence |

|---|---|---|

| Schizophrenia | Kainate receptor modulation | Normalization of PPI in mutant mice |

| Epilepsy | Reduction of excitatory neurotransmission | Low behavioral toxicity observed |

| Memory Disorders | Modulation of LTP | Blocked LTP induction in hippocampal slices |

属性

CAS 编号 |

211566-75-5 |

|---|---|

分子式 |

C18H23NO4 |

分子量 |

317.4 g/mol |

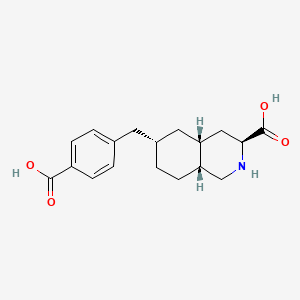

IUPAC 名称 |

(3S,4aR,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C18H23NO4/c20-17(21)13-4-1-11(2-5-13)7-12-3-6-14-10-19-16(18(22)23)9-15(14)8-12/h1-2,4-5,12,14-16,19H,3,6-10H2,(H,20,21)(H,22,23)/t12-,14+,15-,16+/m1/s1 |

InChI 键 |

YVMADKYPKNLVGU-BVUBDWEXSA-N |

SMILES |

C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

手性 SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

规范 SMILES |

C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(3S, 4aR,6S, 8aR)-6-((4-carboxyphenyl)methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid) LY 382884 LY382884 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。